molecular formula C13H15FN2O B2884572 N-(1-cyano-3-methylbutyl)-4-fluorobenzamide CAS No. 1267025-64-8

N-(1-cyano-3-methylbutyl)-4-fluorobenzamide

Cat. No.: B2884572
CAS No.: 1267025-64-8
M. Wt: 234.274
InChI Key: FZPFXGDPVHCPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-3-methylbutyl)-4-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride ions across cell membranes, and mutations in the gene that encodes CFTR can cause cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been shown to inhibit CFTR activity in vitro and in vivo, making it a promising tool for studying the role of CFTR in disease and for developing new therapies for cystic fibrosis.

Mechanism of Action

N-(1-cyano-3-methylbutyl)-4-fluorobenzamide inhibits CFTR activity by binding to a specific site on the CFTR protein and blocking the transport of chloride ions across cell membranes. The exact mechanism of this compound inhibition is not fully understood, but it is thought to involve interactions with the ATP-binding site on CFTR and the regulation of CFTR gating.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of CFTR activity: this compound inhibits CFTR activity by blocking the transport of chloride ions across cell membranes.
2. Modulation of other ion channels: this compound has been shown to modulate the activity of other ion channels, including the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).
3. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in animal models of lung inflammation, suggesting that it may have potential as a therapy for inflammatory lung diseases.

Advantages and Limitations for Lab Experiments

N-(1-cyano-3-methylbutyl)-4-fluorobenzamide has a number of advantages and limitations for lab experiments, including:
Advantages:
1. Specificity: this compound is a specific inhibitor of CFTR, making it a useful tool for studying the role of CFTR in disease.
2. Potency: this compound is a potent inhibitor of CFTR, allowing for effective inhibition of CFTR activity in vitro and in vivo.
3. Availability: this compound is commercially available, making it easily accessible for researchers.
Limitations:
1. Off-target effects: this compound has been shown to have off-target effects on other ion channels, which can complicate interpretation of results.
2. Toxicity: this compound has been shown to be toxic at high concentrations, which can limit its use in some experiments.
3. Cost: this compound can be expensive, which can limit its use in some labs.

Future Directions

There are a number of future directions for research on N-(1-cyano-3-methylbutyl)-4-fluorobenzamide, including:
1. Developing new CFTR inhibitors: this compound has been a useful tool for studying CFTR, but there is a need for new inhibitors with improved specificity, potency, and safety profiles.
2. Investigating the role of CFTR in other diseases: CFTR has been implicated in a number of other diseases, including chronic obstructive pulmonary disease (COPD) and pancreatitis, and this compound may be a useful tool for studying these diseases.
3. Developing combination therapies: CFTR inhibitors such as this compound may be used in combination with other drugs to develop new therapies for cystic fibrosis and other diseases.
4. Investigating the structure and function of CFTR: this compound can be used to study the structure and function of CFTR, providing insights into the mechanisms of CFTR inhibition and potential new targets for drug development.
In conclusion, this compound is a promising tool for studying the role of CFTR in disease and for developing new therapies for cystic fibrosis. Its specificity, potency, and availability make it a useful tool for scientific research, and future research may lead to new insights into the structure and function of CFTR and new treatments for cystic fibrosis and other diseases.

Synthesis Methods

N-(1-cyano-3-methylbutyl)-4-fluorobenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used chemical synthesis method involves reacting 4-fluorobenzoic acid with 1-cyano-3-methylbutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine such as benzylamine to form the final product, this compound.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-4-fluorobenzamide has been used extensively in scientific research to study the role of CFTR in disease and to develop new therapies for cystic fibrosis. Some of the key applications of this compound in research include:
1. Studying the role of CFTR in disease: this compound has been used to inhibit CFTR activity in vitro and in vivo, allowing researchers to study the effects of CFTR dysfunction on cellular processes and disease progression.
2. Developing new therapies for cystic fibrosis: this compound has been used to screen for new drugs that can restore CFTR function in patients with cystic fibrosis. By inhibiting CFTR activity, this compound can be used to identify compounds that can overcome CFTR mutations and restore normal ion transport.
3. Investigating the mechanism of CFTR inhibition: this compound has been used to study the mechanism of CFTR inhibition, providing insights into the structure and function of the CFTR protein and its interactions with other molecules.

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-9(2)7-12(8-15)16-13(17)10-3-5-11(14)6-4-10/h3-6,9,12H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPFXGDPVHCPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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